molecular formula C11H25NO3Si B8212883 Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester CAS No. 401601-01-2

Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester

Cat. No.: B8212883
CAS No.: 401601-01-2
M. Wt: 247.41 g/mol
InChI Key: COFABZCGUKTNEO-UHFFFAOYSA-N
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Description

Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester is a chemical compound with a unique structure that includes a carbamate group, a hydroxyl group, and a trimethylsilyl group

Preparation Methods

The synthesis of Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of 5-hydroxypentylamine with 2-(trimethylsilyl)ethyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

These reactions often require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .

Scientific Research Applications

Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The trimethylsilyl group can protect reactive sites during chemical reactions, allowing for selective modifications .

Comparison with Similar Compounds

Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester can be compared with other carbamate esters and silyl-protected compounds. Similar compounds include:

This compound is unique due to its combination of functional groups, which provides a balance of stability and reactivity, making it valuable in various chemical processes.

Biological Activity

Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester, is a compound of interest in the field of organic synthesis and medicinal chemistry. Its structural characteristics suggest potential biological activities, particularly in relation to enzyme inhibition and cellular processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a carbamic acid backbone with a hydroxypentyl chain and a trimethylsilyl group. This configuration can influence its solubility and reactivity, making it suitable for various biochemical applications.

  • Enzyme Inhibition :
    • Carbamates are known to act as inhibitors for various enzymes. For instance, compounds similar to carbamic acid derivatives have been shown to inhibit acetylcholinesterase, leading to prolonged action of acetylcholine at synapses .
    • The presence of the hydroxyl group in this compound may enhance its ability to interact with biological targets, potentially increasing its inhibitory potency against specific enzymes.
  • Cellular Impact :
    • The biological activity of carbamic acid derivatives often extends to influencing cell signaling pathways. Research indicates that such compounds can modulate histone deacetylase (HDAC) activity, which is crucial in regulating gene expression and cellular functions .

Case Studies and Experimental Data

  • Inhibition Studies :
    • A study investigating the inhibitory effects of various carbamate derivatives on HDACs found that certain modifications significantly enhanced their potency. Although specific data for (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester is limited, similar compounds have shown IC50 values ranging from 14 to 67 nM against HDAC isoforms .
  • Synthesis and Evaluation :
    • The synthesis of this compound involves using trimethylsilyl groups to protect reactive sites during chemical reactions. This method allows for the creation of more complex structures while maintaining biological activity.
  • Biological Profiling :
    • A comprehensive profiling of related compounds revealed that structural modifications can lead to significant changes in biological activity. For instance, azumamides were evaluated for their inhibitory effects on various HDAC isoforms, demonstrating that even minor changes in structure can yield different biological outcomes .

Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibition of acetylcholinesterase and HDACs
Cellular Signaling ModulationInfluence on gene expression through HDAC inhibition
Synthesis ApplicationsUsed as an intermediate in organic synthesis for more complex biologically active molecules

Properties

IUPAC Name

2-trimethylsilylethyl N-(5-hydroxypentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25NO3Si/c1-16(2,3)10-9-15-11(14)12-7-5-4-6-8-13/h13H,4-10H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFABZCGUKTNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)NCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450982
Record name Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401601-01-2
Record name Carbamic acid, (5-hydroxypentyl)-, 2-(trimethylsilyl)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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